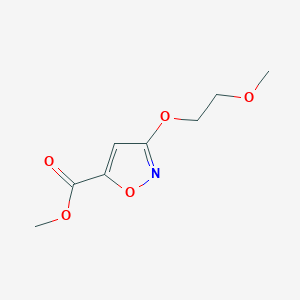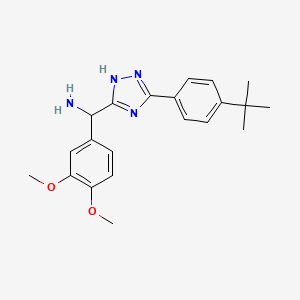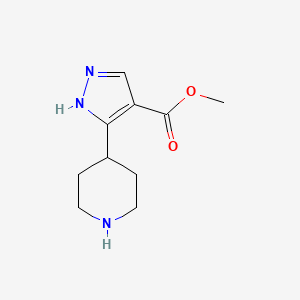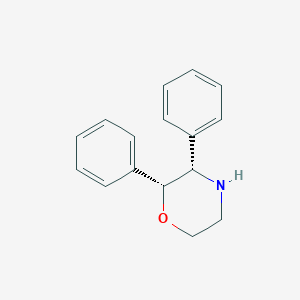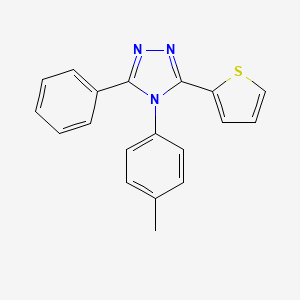![molecular formula C21H19N3O B11777489 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11777489.png)
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents like N-bromosuccinimide (NBS) being commonly used. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives and similar heterocyclic compounds:
Imidazoles: Similar to benzimidazoles, imidazoles are known for their antifungal and antibacterial activities.
Piperazinyl benzimidazoles: These compounds have shown comparable antifungal activity against Candida albicans.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H19N3O/c1-25-18-13-11-17(12-14-18)22-21-23-19-9-5-6-10-20(19)24(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
VVAMEGBDMWMBEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


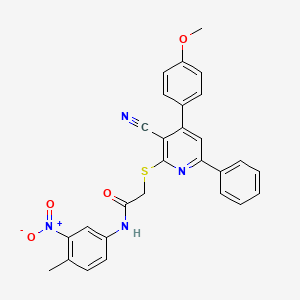
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
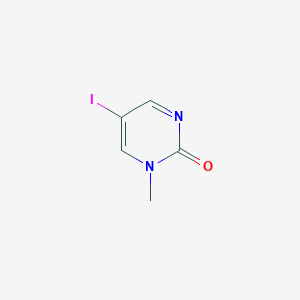

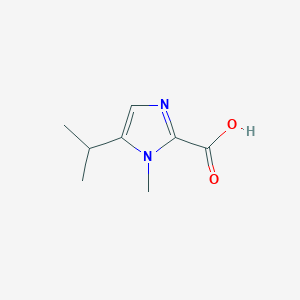
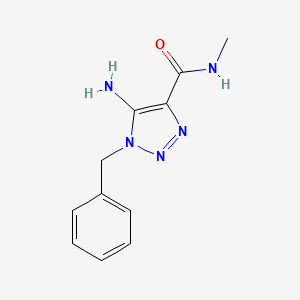
![tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11777442.png)
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
